Cas no 71682-89-8 (3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile)
3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-3-(4-(trifluoromethyl)phenyl)acrylonitrile
- (Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
- 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile
- (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
- 3-amino-3-(4-trifluoromethylphenyl)acrylonitrile
- 3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
- aminotrifluoromethylphenylacrylonitrile
- 71682-89-8
- AKOS005071024
- 7P-068
- J-502601
- CS-0359721
- (Z)-3-amino-3-(4-(trifluoromethyl)phenyl)acrylonitrile
- (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enonitrile
- MFCD01871638
- DTXSID60420609
- 3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile
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- MDL: MFCD01871638
- Inchi: 1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-5H,15H2/b9-5-
- InChI Key: YKHUYEGEZRFKOV-UITAMQMPSA-N
- SMILES: FC(C1C=CC(/C(=C/C#N)/N)=CC=1)(F)F
Computed Properties
- Exact Mass: 212.05600
- Monoisotopic Mass: 212.05613272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.81000
- LogP: 3.22888
3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC28144-1g |
(2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
71682-89-8 | 95% | 1g |
£124.00 | 2025-02-21 | |
| Apollo Scientific | PC28144-5g |
(2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
71682-89-8 | 95% | 5g |
£370.00 | 2025-02-21 | |
| Apollo Scientific | PC28144-25g |
(2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
71682-89-8 | 95% | 25g |
£920.00 | 2023-09-02 | |
| TRC | A639250-10mg |
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile |
71682-89-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639250-50mg |
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile |
71682-89-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A639250-100mg |
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile |
71682-89-8 | 100mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB257790-1 g |
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, 95%; . |
71682-89-8 | 95% | 1g |
€121.70 | 2023-04-27 | |
| abcr | AB257790-5 g |
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, 95%; . |
71682-89-8 | 95% | 5g |
€282.50 | 2023-04-27 | |
| abcr | AB257790-10 g |
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, 95%; . |
71682-89-8 | 95% | 10g |
€351.30 | 2023-04-27 | |
| abcr | AB257790-1g |
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, 95%; . |
71682-89-8 | 95% | 1g |
€121.70 | 2025-04-16 |
3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Suppliers
3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile (CAS No. 71682-89-8): A Versatile Building Block in Modern Organic Synthesis
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile (CAS No. 71682-89-8) is an important organic intermediate that has gained significant attention in pharmaceutical and materials science research. This compound, featuring both amino and cyano functional groups attached to a trifluoromethylphenyl backbone, serves as a valuable building block for the synthesis of various heterocyclic compounds and specialty chemicals.
The growing interest in fluorinated organic compounds has positioned 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile as a key player in drug discovery programs. Researchers particularly value its electron-withdrawing trifluoromethyl group, which often enhances the metabolic stability and bioavailability of potential drug candidates. Recent studies in medicinal chemistry have explored its use in developing kinase inhibitors and antiviral agents, addressing current healthcare challenges.
From a synthetic chemistry perspective, the compound's α,β-unsaturated nitrile structure offers multiple reactive sites for various transformations. The amino group at the 3-position allows for further functionalization through acylation or alkylation reactions, while the acrylonitrile moiety participates in cycloaddition reactions to form pyridine and pyrimidine derivatives. These features make it particularly valuable in the development of agrochemicals and functional materials.
The trifluoromethyl group in 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile contributes to several desirable properties in final products, including increased lipophilicity and improved membrane permeability. These characteristics are particularly sought after in the design of CNS-active pharmaceuticals and bioactive molecules. Recent patent literature reveals its application in developing novel anticancer agents and neuroprotective compounds.
In material science applications, 71682-89-8 serves as a precursor for fluorinated polymers with enhanced thermal stability and chemical resistance. The compound's ability to introduce both nitrogen and fluorine atoms into polymer backbones makes it valuable for creating specialty electronic materials and liquid crystal displays. Researchers are exploring its potential in organic electronics, particularly for OLED materials and semiconductor applications.
The synthesis of 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile typically involves Knoevenagel condensation of 4-(trifluoromethyl)benzaldehyde with cyanoacetamide, followed by appropriate workup procedures. Recent advances in green chemistry have focused on optimizing this process using catalytic methods and environmentally friendly solvents, addressing growing concerns about sustainable chemical production.
Analytical characterization of CAS 71682-89-8 typically includes NMR spectroscopy (showing characteristic signals for the vinyl proton, amino group, and aromatic protons), mass spectrometry, and IR spectroscopy (revealing stretches for the nitrile and amino groups). These techniques ensure the compound's purity and proper identification, crucial for its application in sensitive pharmaceutical synthesis.
The global market for fluorinated intermediates like 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile has shown steady growth, driven by increasing demand from the pharmaceutical industry and advanced materials sector. Suppliers typically offer this compound with purity levels ranging from 97% to 99%, catering to both research-scale and process development requirements. Proper storage under inert atmosphere at controlled temperatures ensures its stability over extended periods.
Future research directions for 71682-89-8 include exploring its potential in click chemistry applications and as a scaffold for PROTAC molecules in targeted protein degradation. The compound's unique combination of functional groups positions it as a valuable tool in addressing current challenges in drug discovery and material science, particularly in developing treatments for neurodegenerative diseases and cancer therapeutics.
For researchers working with 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, proper laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling organic chemicals should be maintained to ensure safe working conditions and prevent unnecessary exposure.
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